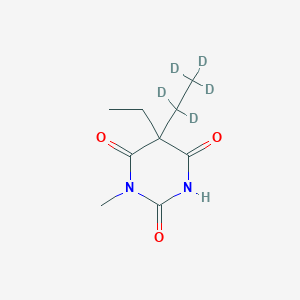
Methylbarbital-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbarbital-d5 is a deuterated form of methylbarbital, a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in the field of analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methylbarbital-d5 involves the incorporation of deuterium atoms into the methylbarbital molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated methyl iodide (CD3I) in the alkylation step of the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and yield of the deuterated compound. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium atoms and the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methylbarbital-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and halide ions (Cl-, Br-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methylbarbital-d5 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and NMR spectroscopy to quantify and analyze other compounds.
Pharmacokinetics: Helps in studying the metabolism and distribution of barbiturates in biological systems.
Drug Development: Used in the development and testing of new pharmaceuticals, particularly in understanding the pharmacodynamics and pharmacokinetics of barbiturates.
Biomedical Research: Employed in studies related to the central nervous system and its disorders, such as epilepsy and anxiety.
Wirkmechanismus
Methylbarbital-d5, like other barbiturates, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the duration of chloride ion channel opening, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This results in sedative and hypnotic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Used for its anesthetic and sedative effects.
Secobarbital: Known for its short-acting sedative properties.
Uniqueness of Methylbarbital-d5
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for more precise quantification and analysis in mass spectrometry and NMR spectroscopy, providing valuable insights into the behavior and metabolism of barbiturates.
Eigenschaften
Molekularformel |
C9H14N2O3 |
|---|---|
Molekulargewicht |
203.25 g/mol |
IUPAC-Name |
5-ethyl-1-methyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O3/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14)/i1D3,4D2 |
InChI-Schlüssel |
FWJKNZONDWOGMI-SGEUAGPISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)C)CC |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid](/img/structure/B13413330.png)
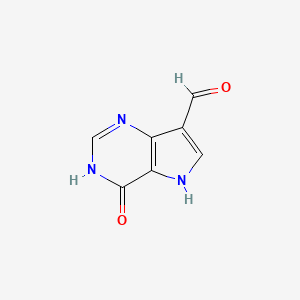

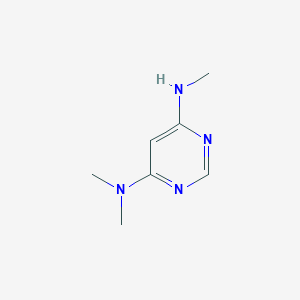

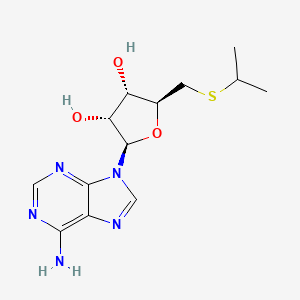
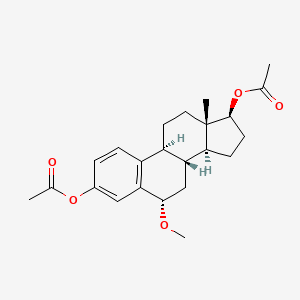
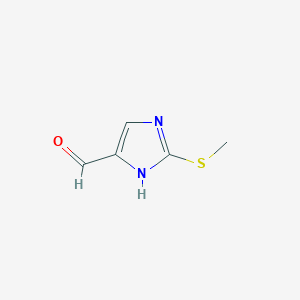
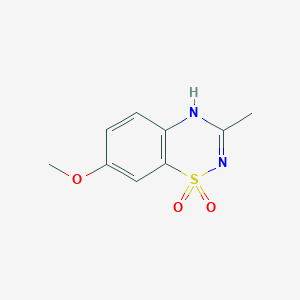
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)

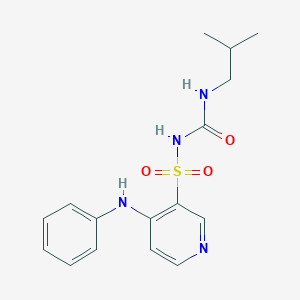
amine](/img/structure/B13413433.png)

